molecular formula C21H23NO B3632862 (E)-1-(1-AZEPANYL)-2,3-DIPHENYL-2-PROPEN-1-ONE

(E)-1-(1-AZEPANYL)-2,3-DIPHENYL-2-PROPEN-1-ONE

Cat. No.: B3632862
M. Wt: 305.4 g/mol
InChI Key: AIAXTYMOJCWACZ-LVZFUZTISA-N
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Description

(E)-1-(1-Azepanyl)-2,3-diphenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Azepanyl)-2,3-diphenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Azepanyl)-2,3-diphenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines and thiols are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-1-(1-Azepanyl)-2,3-diphenyl-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-Azepanyl)-2,3-diphenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-Piperidinyl)-2,3-diphenyl-2-propen-1-one
  • (E)-1-(1-Morpholinyl)-2,3-diphenyl-2-propen-1-one
  • (E)-1-(1-Pyrrolidinyl)-2,3-diphenyl-2-propen-1-one

Uniqueness

(E)-1-(1-Azepanyl)-2,3-diphenyl-2-propen-1-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(E)-1-(azepan-1-yl)-2,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-21(22-15-9-1-2-10-16-22)20(19-13-7-4-8-14-19)17-18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXTYMOJCWACZ-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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